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Compound of Interest

Compound Name:
5-Nitro-2-(pyridine-2-

sulfonyl)pyridine

CAS No.: 62404-58-4

Cat. No.: B14533881

Get Quote

Executive Summary
5-Nitro-2-(pyridine-2-sulfonyl)pyridine (NPSP) represents a high-value electrophilic scaffold

in medicinal chemistry and chemical biology. Unlike standard halogenated pyridines, NPSP

features a bis(heteroaryl) sulfone motif. This structure confers unique reactivity: the sulfonyl

group acts as a "super-leaving group," activated by the electron-withdrawing 5-nitro substituent.

This guide details three primary functionalization strategies:

Chemoselective

Displacement: Utilizing the sulfonyl moiety to introduce heteroatom nucleophiles (amines,
thiols, alkoxides).

Carbon-Carbon Bond Formation:Ipso-substitution using organometallic reagents.

Post-Coupling Nitro Reduction: Converting the nitro group to an amine without compromising

the newly formed linkage.
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Chemical Profile & Reactivity Analysis
The reactivity of NPSP is defined by the electronic interplay between the sulfonyl bridge and

the nitropyridine ring.

The "Hot Spot" (C2 Position): The carbon at position 2 of the 5-nitropyridine ring is

exceptionally electrophilic. It is activated by three factors:[1][2]

The intrinsic electron-deficiency of the pyridine ring (aza-effect).

The strong inductive and mesomeric electron-withdrawing effect (-I, -M) of the 5-nitro

group.

The electron-withdrawing nature of the sulfonyl linkage (

).

The Leaving Group: Upon nucleophilic attack, the molecule expels pyridine-2-sulfinate. This

is a superior leaving group compared to chloride or fluoride in many

contexts due to the stability of the sulfinate anion and the relief of steric strain.

Reactivity Visualization
The following diagram illustrates the electrophilic activation and the trajectory of nucleophilic

attack.
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Figure 1: Mechanistic map showing the activation of the C2 position by the nitro group and the

sulfonyl linker, leading to nucleophilic aromatic substitution.[3][4][5]

Strategy I: Chemoselective Displacement
This is the most common application. The reaction is highly chemoselective for thiols and

amines. This reactivity is exploited in Cysteine Profiling (chemical biology) and Fragment-

Based Drug Discovery (FBDD).

Protocol A: Cysteine/Thiol Bioconjugation
Application: Labeling cysteine residues in proteins or synthesizing thioether-linked drugs.

Reagents:

Substrate: NPSP (1.0 equiv)

Nucleophile: Thiol-containing peptide or small molecule (1.1 equiv)

Base: Phosphate buffer (pH 7.4) or DIPEA (for organic solvents)

Solvent: PBS (aqueous) or DMF/DMSO (organic)

Step-by-Step:

Preparation: Dissolve NPSP in a minimal amount of DMSO (if using aqueous buffer) or DMF.

Addition: Add the thiol nucleophile to the reaction vessel.

Initiation: Add base/buffer. For biological applications, maintain pH 7.0–7.5. The reaction is

often fast (< 30 mins).

Monitoring: Monitor by LC-MS. The mass shift will correspond to the loss of the pyridyl-

sulfinate moiety (

) and addition of the thiol.

Workup: For small molecules, dilute with water and extract with EtOAc. For proteins, perform

size-exclusion chromatography or dialysis.
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Protocol B: Amination (C-N Bond Formation)
Application: Synthesis of 2-amino-5-nitropyridine derivatives.[1]

Reagents:

Substrate: NPSP (1.0 equiv)

Amine: Primary or secondary amine (1.2 – 1.5 equiv)

Base:

(2.0 equiv) or

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

Dissolution: Dissolve NPSP in anhydrous MeCN (0.1 M concentration).

Base Addition: Add

and stir for 5 minutes at Room Temperature (RT).

Amine Addition: Add the amine dropwise.

Reaction: Stir at RT. If the amine is sterically hindered, heat to 50°C.

Note: The reaction is usually faster than with 2-chloro-5-nitropyridine due to the higher

electrophilicity of the sulfone.

Quench: Filter off inorganic salts and concentrate the filtrate.

Strategy II: Carbon-Carbon Bond Formation (Ipso-
Substitution)
While
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typically implies heteroatoms, pyridyl sulfones can undergo ipso-substitution with carbon
nucleophiles, particularly Grignard reagents. This effectively replaces the sulfonyl group with an
alkyl or aryl group.

Mechanism: The Grignard reagent attacks the C2 position. The sulfonyl group coordinates with

the Magnesium, facilitating the elimination of the sulfinate.

Protocol:

Setup: Flame-dry a 2-neck flask under Argon.

Solvent: Dissolve NPSP (1.0 equiv) in anhydrous THF. Cool to -78°C.

Reagent: Add Grignard reagent (R-MgBr, 1.2 equiv) dropwise over 10 minutes.

Critical: Temperature control is vital to prevent attack at the nitro group (redox side

reactions).

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

Quench: Quench with saturated

solution.

Purification: Extract with DCM and purify via flash chromatography.

Strategy III: Nitro Reduction (Post-Functionalization)
Once the C2 position is functionalized (e.g., with a thioether or amine), the 5-nitro group can be

reduced to an amine to create a 2,5-diaminopyridine scaffold.

Warning: Do not reduce the nitro group before displacing the sulfonyl group. Converting

to

renders the ring electron-rich, deactivating the C2 position toward nucleophilic attack.

Protocol: Iron-Mediated Reduction (Mild)
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This method is preferred over hydrogenation if the introduced C2-substituent contains sulfur

(which poisons Pd/C catalysts).

Reagents:

Substrate: 2-Substituted-5-nitropyridine (from Strategy I/II)

Reductant: Iron powder (5.0 equiv)

Additive:

(5.0 equiv)

Solvent: EtOH/Water (4:1 ratio)

Step-by-Step:

Mix: Suspend the substrate, Iron powder, and

in the solvent mixture.

Heat: Reflux at 80°C with vigorous stirring.

Monitor: TLC usually shows conversion within 1–2 hours. The product (amine) will be more

polar and often fluorescent.

Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH.

Isolation: Concentrate the filtrate. Neutralize with saturated

if necessary and extract.

Experimental Workflow Diagram
The following flowchart summarizes the decision-making process for functionalizing NPSP.
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Figure 2: Strategic workflow for the diversification of the NPSP scaffold.
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Data Summary: Nucleophile Scope
Nucleophile
Type

Reagent
Example

Conditions Exp. Yield Notes

Thiol (Primary)
Glutathione /

Cysteine
pH 7.4, PBS, RT >95%

Extremely fast;

Bioconjugation

standard.

Amine (Primary) Benzylamine , MeCN, RT 85-92%

Clean

conversion;

Sulfinate salt

precipitates.

Amine

(Secondary)
Morpholine

DIPEA, DMF,

50°C
78-85%

May require mild

heating due to

sterics.

Carbon

(Grignard)
PhMgBr THF, -78°C 60-70%

Requires strict

anhydrous

conditions.

Alkoxide NaOMe MeOH, 0°C 88%

Generates 2-

methoxy-5-

nitropyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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